Ropivacaine hydrochloride monohydrate Ropivacaine hydrochloride monohydrate Ropivacaine Hydrochloride is the hydrochloride salt of ropivacaine, a local anesthetic of the amide type with analgesic activity. Ropivacaine binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions and resulting in a stabilization of the neuronal membrane and inhibition of depolarization; nerve impulse generation and propagation are blocked, resulting in a reversible loss of sensation.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
Brand Name: Vulcanchem
CAS No.: 132112-35-7
VCID: VC20771654
InChI: InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
SMILES: CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Molecular Formula: C17H29ClN2O2
Molecular Weight: 328.9 g/mol

Ropivacaine hydrochloride monohydrate

CAS No.: 132112-35-7

VCID: VC20771654

Molecular Formula: C17H29ClN2O2

Molecular Weight: 328.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Ropivacaine hydrochloride monohydrate - 132112-35-7

Description Ropivacaine Hydrochloride is the hydrochloride salt of ropivacaine, a local anesthetic of the amide type with analgesic activity. Ropivacaine binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions and resulting in a stabilization of the neuronal membrane and inhibition of depolarization; nerve impulse generation and propagation are blocked, resulting in a reversible loss of sensation.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
CAS No. 132112-35-7
Product Name Ropivacaine hydrochloride monohydrate
Molecular Formula C17H29ClN2O2
Molecular Weight 328.9 g/mol
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride
Standard InChI InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
Standard InChIKey VSHFRHVKMYGBJL-CKUXDGONSA-N
Isomeric SMILES CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl
SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Canonical SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Appearance Solid powder
Purity > 98%
Synonyms 1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome
Reference 1: Wen XJ, Li XH, Li H, Liang H, Yang CX, Wang HB. CaMK II γ down regulation protects dorsal root ganglion neurons from ropivacaine hydrochloride neurotoxicity. Sci Rep. 2017 Jul 12;7(1):5262. doi: 10.1038/s41598-017-05678-2. PubMed PMID: 28701796; PubMed Central PMCID: PMC5507888. 2: Fu X, Zeng H, Guo J, Liu H, Shi Z, Chen H, Li D, Xie X, Kuang C. A PLGA-PEG-PLGA Thermosensitive Gel Enabling Sustained Delivery of Ropivacaine Hydrochloride for Postoperative Pain Relief. Chem Pharm Bull (Tokyo). 2017;65(3):229-235. doi: 10.1248/cpb.c16-00471. PubMed PMID: 28250344. 3: Wen X, Lai X, Li X, Zhang T, Liang H. The effects of ropivacaine hydrochloride on the expression of CaMK II mRNA in the dorsal root ganglion neurons. Biomed Pharmacother. 2016 Dec;84:2014-2019. doi: 10.1016/j.biopha.2016.11.018. Epub 2016 Nov 15. PubMed PMID: 27863837. 4: Khajuria A, Fazili MU, Shah RA, Khan FA, Bhat MH, Yaqoob SH, Naykoo NA, Ganai NA. Comparison of Two Doses of Ropivacaine Hydrochloride for Lumbosacral Epidural Anaesthesia in Goats Undergoing Laparoscopy Assisted Embryo Transfer. Int Sch Res Notices. 2014 Sep 25;2014:937018. doi: 10.1155/2014/937018. eCollection 2014. PubMed PMID: 27382609; PubMed Central PMCID: PMC4897202. 5: Shen Y, Ji Y, Xu S, Chen DQ, Tu J. Multivesicular liposome formulations for the sustained delivery of ropivacaine hydrochloride: preparation, characterization, and pharmacokinetics. Drug Deliv. 2011 Jul;18(5):361-6. doi: 10.3109/10717544.2011.557788. Epub 2011 Mar 23. PubMed PMID: 21428705. 6: Eremenko AA, Ziuliaeva TP, Shandruk ID, Kolpakov PE, Egorov VM, Iavorovskiĭ AG. [Continuous epidural infusion of ropivacaine hydrochloride (naropin) during postoperative analgesia in cardiosurgical patients]. Anesteziol Reanimatol. 2003 Sep-Oct;(5):63-7. Russian. PubMed PMID: 14671915. 7: Skarda RT, Muir WW 3rd. Analgesic, behavioral, and hemodynamic and respiratory effects of midsacral subarachnoidally administered ropivacaine hydrochloride in mares. Vet Anaesth Analg. 2003 Jan;30(1):37-50. PubMed PMID: 14498916. 8: Bátai I, Kerényi M, Falvai J, Szabó G. Bacterial growth in ropivacaine hydrochloride. Anesth Analg. 2002 Mar;94(3):729-31; table of contents. PubMed PMID: 11867406. 9: Robustelli della Cuna FS, Mella M, Magistrali G, Ricci M, Losurdo A, Goglio AM. Stability and compatibility of methylprednisolone acetate and ropivacaine hydrochloride in polypropylene syringes for epidural administration. Am J Health Syst Pharm. 2001 Sep 15;58(18):1753-6. PubMed PMID: 11571819. 10: Porter JM, Kelleher N, Flynn R, Shorten GD. Epidural ropivacaine hydrochloride during labour: protein binding, placental transfer and neonatal outcome. Anaesthesia. 2001 May;56(5):418-23. PubMed PMID: 11350325.
PubChem Compound 6918111
Last Modified Sep 12 2023

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